molecular formula C12H8ClF3N2OS B2796774 (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 956376-49-1

(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2796774
CAS No.: 956376-49-1
M. Wt: 320.71
InChI Key: QFSIBLLGHWYRND-SNAWJCMRSA-N
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Description

The compound (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a pyrazole-chalcone hybrid featuring a propenone bridge linking a substituted pyrazole ring (5-chloro, 1-methyl, 3-trifluoromethyl) to a thiophen-2-yl group. Pyrazole chalcones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c1-18-11(13)7(10(17-18)12(14,15)16)4-5-8(19)9-3-2-6-20-9/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSIBLLGHWYRND-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the chlorine, methyl, and trifluoromethyl groups onto the pyrazole ring using suitable reagents and conditions.

    Formation of the Propenone Linkage: The thiophene ring is then coupled with the substituted pyrazole ring through a propenone linkage, often using aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

The chalcone backbone (prop-2-en-1-one) is formed via base-catalyzed condensation between the 4-acetylpyrazole derivative and thiophene-2-carbaldehyde :

  • Conditions : Ethanol, NaOH (10%), 55°C, 6–8 h.

  • Mechanism : Dehydration of the aldol adduct forms the α,β-unsaturated ketone .

Table 2: Chalcone Formation Parameters

ComponentReagents/ConditionsYieldSource
4-AcetylpyrazoleThiophene-2-carbaldehyde, NaOH/EtOH, 55°C75–88%

Supramolecular Interactions

The thiophene and pyrazole groups influence molecular packing via non-covalent interactions:

  • C–H⋯N/O Bonds : Stabilize sheet-like architectures in the crystal lattice .

  • Disorder : The thiophene ring exhibits positional disorder (occupancy ratios ~0.84:0.16) .

Functionalization and Derivatives

The enone system allows further modifications:

  • Michael Additions : Nucleophiles (e.g., amines) attack the β-position of the α,β-unsaturated ketone.

  • Electrophilic Substitution : The thiophene ring undergoes sulfonation or halogenation at the 5-position .

Comparative Analysis

The compound’s reactivity aligns with structurally related chalcones:

  • vs. Non-fluorinated Analogues : The CF₃ group enhances electron-withdrawing effects, increasing electrophilicity of the enone system .

  • vs. Phenoxy-Substituted Pyrazoles : Chlorine at the 5-position reduces steric hindrance compared to bulkier aryloxy groups .

Key Challenges and Solutions

  • Regioselectivity : CF₃ and methyl groups direct substitution to the 4- and 5-positions .

  • Byproduct Control : Use of p-TsCl minimizes side reactions during dehydration .

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Analysis

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar pyrazole-chalcone derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole-Chalcone Derivatives

Compound Name Pyrazole Substituents Aryl Group Substituents Bridge Structure Reference
Target Compound 5-Cl, 1-Me, 3-CF₃ Thiophen-2-yl Prop-2-en-1-one N/A
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one 3,5-diMe, 1-Ph 2,5-diMe-thien-3-yl Prop-2-en-1-one
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one 3-(4-MeO-Ph), 1-Ph 2,4-diCl-Ph Prop-2-en-1-one
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 3-(4-MeO-Ph), 1-Ph 4-Br-Ph Prop-2-en-1-one

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s pyrazole ring features Cl and CF₃ groups, which are strongly electron-withdrawing, contrasting with methyl (electron-donating) or methoxy (moderately donating) substituents in analogs . These groups may influence electronic properties, such as dipole moments and π-π stacking interactions.
  • Thiophene vs.

Hypothetical Physicochemical Data

While direct data for the target compound is unavailable, analogs provide insights:

  • Melting Points : Pyrazole-chalcone derivatives with halogen substituents (e.g., 4-Br-Ph in ) often exhibit higher melting points (>200°C) due to enhanced intermolecular interactions. The CF₃ group may further elevate this range.
  • Solubility : The thiophene moiety could improve solubility in organic solvents compared to purely phenyl-substituted analogs.

Reported Activities of Analogs

  • Antimicrobial and Anticancer Effects: Pyrazole chalcones with electron-withdrawing groups (e.g., Cl, Br) show enhanced bioactivity.
  • Role of CF₃: The trifluoromethyl group is known to improve metabolic stability and lipophilicity, suggesting the target compound may exhibit prolonged bioavailability compared to methyl/methoxy analogs .

Biological Activity

The compound (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a derivative of pyrazole and thiophene, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H10ClF3N4SC_{12}H_{10}ClF_3N_4S, with a molecular weight of approximately 346.27 g/mol . The structure features a pyrazole ring substituted with a chloro and trifluoromethyl group, along with a thiophene moiety, which enhances its biological activity.

PropertyValue
Molecular FormulaC12H10ClF3N4SC_{12}H_{10}ClF_3N_4S
Molecular Weight346.27 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The mechanism involves:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, leading to reduced activity in pathways such as inflammation and cancer progression.
  • Antioxidant Activity : The presence of the thiophene ring contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial effects, possibly through disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this one can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, a related compound demonstrated an IC50 value of 60.56 μg/mL , comparable to standard chemotherapeutics like diclofenac sodium .

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Pyrazole and thiophene derivatives have shown promising antimicrobial activity against various pathogens. The mechanism may involve interference with bacterial DNA synthesis or disruption of cell wall integrity .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Anticancer Study : A study evaluated the anticancer effects of pyrazole derivatives on breast cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
  • Anti-inflammatory Assessment : In an animal model of arthritis, a related pyrazole derivative significantly reduced joint swelling and pain, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of pyrazole compounds were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations, indicating their potential as new antimicrobial agents .

Q & A

Q. (Basic)

  • NMR : ¹H and ¹³C NMR confirm the (E)-configuration of the α,β-unsaturated ketone (δ 7.5–8.0 ppm for vinyl protons, J = 15–16 Hz) and substituent positions .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous enones (e.g., C=C bond length ~1.34 Å, confirming conjugation) .
  • FT-IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of its trifluoromethyl and thiophene moieties on biological activity?

Q. (Advanced)

  • Functional group modification :
    • Replace trifluoromethyl with -CF₂H or -CH₃ to assess hydrophobicity/electronic effects on enzyme binding .
    • Substitute thiophene with furan or phenyl to probe π-π stacking interactions .
  • Assay design :
    • Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays.
    • Compare IC₅₀ values to quantify potency shifts (e.g., trifluoromethyl improves inhibition by 10-fold in pyrazole derivatives) .

What strategies resolve contradictions in reported biological activity data across different assay systems for this compound?

Q. (Advanced)

  • Standardization :
    • Use consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-lite) to minimize variability .
  • Mechanistic studies :
    • Perform kinetic assays to distinguish competitive vs. allosteric inhibition (e.g., Lineweaver-Burk plots) .
    • Validate target engagement via thermal shift assays or SPR .

What computational modeling approaches predict the binding interactions of this compound with biological targets like kinase enzymes?

Q. (Advanced)

  • Molecular docking :
    • Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonds between ketone oxygen and Lys45 of EGFR) .
  • MD simulations :
    • Analyze stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
  • QSAR :
    • Corrate logP and polar surface area with cytotoxicity (R² > 0.85 in pyrazole-thiophene analogs) .

How does solvent polarity and pH affect the stability of the α,β-unsaturated ketone moiety during storage and biological testing?

Q. (Advanced)

  • Stability studies :
    • In polar solvents (e.g., DMSO), the enone group undergoes hydrolysis at pH > 8.0 (t₁/₂ = 24 hours) .
    • Non-polar solvents (e.g., THF) preserve integrity for >1 month at 4°C .
  • Mitigation strategies :
    • Lyophilize and store under argon at -20°C.
    • Use buffered solutions (pH 6.5–7.4) for in vitro assays .

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